molecular formula C11H8F3NO3S B14297164 2-Methylquinolin-4-yl trifluoromethanesulfonate CAS No. 123172-90-7

2-Methylquinolin-4-yl trifluoromethanesulfonate

Cat. No.: B14297164
CAS No.: 123172-90-7
M. Wt: 291.25 g/mol
InChI Key: XEWBPFZVKPUNAR-UHFFFAOYSA-N
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Description

2-Methylquinolin-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a trifluoromethanesulfonate group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-4-yl trifluoromethanesulfonate typically involves the reaction of 2-methylquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a quinoline derivative with an amine group, while Suzuki-Miyaura coupling would produce a biaryl compound.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-4-yl trifluoromethanesulfonate is primarily related to its ability to participate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the quinoline ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylquinolin-4-yl trifluoromethanesulfonate is unique due to the presence of both the trifluoromethanesulfonate group and the methyl group on the quinoline ring. This combination imparts distinct reactivity and potential biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

(2-methylquinolin-4-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3S/c1-7-6-10(18-19(16,17)11(12,13)14)8-4-2-3-5-9(8)15-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWBPFZVKPUNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562679
Record name 2-Methylquinolin-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123172-90-7
Record name 2-Methyl-4-quinolinyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123172-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylquinolin-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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